Thymidine, 3',5'-diamino-3',5'-dideoxy-
Description
Significance of Nucleoside Analogues in Nucleic Acid Research
Nucleoside analogues, which can be synthetic or naturally occurring compounds, are designed to mimic the structure of natural nucleosides. numberanalytics.comnumberanalytics.com Their importance in nucleic acid research is multifaceted. They are instrumental in studying the structure and function of DNA and RNA, developing new therapeutic agents, and creating innovative diagnostic tools. numberanalytics.com By introducing specific modifications to the sugar moiety, the nitrogenous base, or the phosphate (B84403) group, scientists can alter the physicochemical properties of nucleic acids. nih.govbldpharm.com This allows for the investigation of fundamental processes like DNA replication and transcription. numberanalytics.com
Furthermore, nucleoside analogues are cornerstones of medicinal chemistry. acs.org Many function as antiviral and anticancer drugs by acting as antimetabolites. wikipedia.org Once inside a cell, they are phosphorylated and can be incorporated into growing nucleic acid chains. This incorporation can lead to chain termination, disrupting viral replication or the proliferation of cancer cells. bldpharm.comwikipedia.org Well-known examples include Zidovudine (AZT) for treating HIV and Gemcitabine for cancer chemotherapy. numberanalytics.comnumberanalytics.com In diagnostics and basic research, analogues like BrdU (bromodeoxyuridine) are used to label and quantify newly synthesized DNA. numberanalytics.com
Contextualization of 3',5'-Diamino-3',5'-dideoxythymidine within Dideoxynucleoside Chemistry
Dideoxynucleosides (ddNs) are a specific class of nucleoside analogues defined by the absence of hydroxyl groups at both the 2' and 3' positions of the sugar ring. wikipedia.org The lack of the 3'-hydroxyl group is particularly critical; it is this group that is required for the formation of a phosphodiester bond with the next incoming nucleotide during DNA synthesis. wikipedia.orgbiosyn.com Consequently, when a dideoxynucleoside triphosphate (ddNTP) is incorporated into a growing DNA strand by a DNA polymerase, the chain elongation is halted. wikipedia.org
This chain-terminating property is the basis for the Sanger sequencing method, a foundational technology in genomics that uses ddNTPs to generate DNA fragments of varying lengths, allowing for the determination of the DNA sequence. wikipedia.orgtaylorandfrancis.com Thymidine (B127349), 3',5'-diamino-3',5'-dideoxy- belongs to this family but with further modifications: the hydroxyl groups at the 3' and 5' positions are replaced with amino groups. This dual modification places it in a unique chemical space, suggesting not only an ability to terminate DNA synthesis but also to introduce novel structural and functional properties into oligonucleotides. Its potential applications include use in the synthesis of antiviral medications.
Structure
3D Structure
Properties
CAS No. |
64638-15-9 |
|---|---|
Molecular Formula |
C10H16N4O3 |
Molecular Weight |
240.26 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-4-amino-5-(aminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H16N4O3/c1-5-4-14(10(16)13-9(5)15)8-2-6(12)7(3-11)17-8/h4,6-8H,2-3,11-12H2,1H3,(H,13,15,16)/t6-,7+,8+/m0/s1 |
InChI Key |
MNQDARLYRXOMEL-XLPZGREQSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN)N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 ,5 Diamino 3 ,5 Dideoxythymidine and Its Stereoisomers
Historical and Contemporary Synthetic Routes from Thymidine (B127349) Precursors
The synthesis of 3',5'-diamino-3',5'-dideoxythymidine originates from its parent nucleoside, thymidine, utilizing its chiral backbone as a template. Early methods were often characterized by numerous steps, while contemporary approaches focus on efficiency, regioselectivity, and stereochemical control.
Multi-Step Synthesis Pathways
A common strategy begins with the modification of the hydroxyl groups at the 3' and 5' positions of the sugar moiety. This typically involves converting the hydroxyls into good leaving groups, such as mesylates or tosylates, to facilitate nucleophilic substitution. For instance, 3',5'-di-O-mesylthymidine is a key intermediate that can be subjected to substitution reactions. rsc.org The subsequent introduction of nitrogen-containing nucleophiles, often in the form of azides, sets the stage for the final reduction to the primary amines.
| Mesylate Intermediate Route | Utilizes di-O-mesylthymidine for substitution. | Thymidine | rsc.org |
Regioselective and Stereoselective Synthesis Approaches
Controlling the regiochemistry and stereochemistry is paramount in the synthesis of nucleoside analogues. Regioselective synthesis ensures that modifications occur at the desired 3' and 5' positions without affecting other reactive sites, such as the thymine (B56734) base. Stereoselective approaches aim to control the configuration of the newly formed stereocenters, particularly at the 3'-position.
Methodologies for achieving regioselectivity often involve the use of protecting groups to mask one hydroxyl group while the other is being modified. rsc.org For stereocontrol, the choice of reaction conditions and reagents is critical. For example, in related systems, the synthesis of cis-3,5-diamino-piperidine derivatives, which mimic the cis-1,3-diamine configuration of aminoglycosides, relies on controlled hydrogenation steps to establish the desired stereochemistry. nih.govucsd.edu Similar principles can be applied to the furanose ring of thymidine.
One powerful method for achieving stereochemical inversion is through an SN2 reaction on a pre-activated carbon center. Starting from thymidine, which has a natural ribo- configuration, activation of the 3'-hydroxyl and subsequent substitution with an azide (B81097) nucleophile typically proceeds with inversion of configuration, leading to a xylo- configured intermediate. mdpi.com
Preparation of Ribo- and Xylo-Configurations
The synthesis of different stereoisomers, such as those with ribo- (like the parent thymidine) and xylo- configurations, is crucial for stereochemical studies. The xylo- configuration refers to an arrangement where the substituent at the 3'-position is on the opposite face of the sugar ring compared to the 5'-substituent.
A stereospecific synthesis of a related threo-bis(sulfide), analogous to the xylo-diamino configuration, was achieved by treating 3',5'-di-O-mesylthymidine with a thiolate salt in hexamethylphosphoric triamide (HMPA) at room temperature. rsc.org This suggests that the choice of solvent and reaction conditions can dictate the stereochemical outcome. In this case, the reaction proceeds via sequential SN2 reactions, leading to inversion at both the 3' and 5' positions, ultimately yielding the threo (or xylo) diastereomer. In contrast, a different reaction sequence can yield the erythro (or ribo) isomer. rsc.org
The general approach to obtain the xylo-diamino derivative involves:
Activation of the 3'-hydroxyl group of a 5'-azido-5'-deoxythymidine precursor.
Nucleophilic substitution at the 3'-position with an azide ion, which occurs with inversion of configuration.
Subsequent reduction of both azido (B1232118) groups to amines.
Intermediate Compounds in Synthetic Schemes
The synthesis of 3',5'-diamino-3',5'-dideoxythymidine relies on a series of stable, well-characterized intermediate compounds. These intermediates facilitate the stepwise introduction of the amino functionalities and allow for purification and characterization at various stages of the synthesis.
Azido Precursors in Amination Strategies
The use of azides as precursors to amines is a cornerstone of this synthetic field. The azide group is an excellent nucleophile, is relatively stable under many reaction conditions, and can be cleanly reduced to a primary amine without affecting other functional groups. nih.gov
The synthesis typically involves the conversion of hydroxyl groups into azido groups. For example, 3'-azido-3'-deoxythymidine (AZT or Zidovudine) is a widely known compound and a key intermediate. researchgate.netlookchem.com A common pathway involves the mesylation of the 5'-hydroxyl of AZT, followed by displacement with an azide to form a 3',5'-diazido intermediate. lookchem.com Catalytic hydrogenation of this diazide, typically using palladium on charcoal (Pd/C), yields the final 3',5'-diamino-3',5'-dideoxythymidine. nih.govlookchem.com This two-step process—azidation followed by reduction—is a highly effective amination strategy. mdpi.com
Table 2: Key Azido Intermediates and Their Transformation
| Intermediate Compound | Synthetic Transformation | Reagent/Condition | Product | Reference |
|---|---|---|---|---|
| 3'-Azido-3'-deoxythymidine (AZT) | 5'-Hydroxyl activation and azidation | 1. MsCl, Pyridine; 2. NaN3 | 3',5'-Diazido-3',5'-dideoxythymidine | lookchem.com |
| 3',5'-Diazido-3',5'-dideoxythymidine | Catalytic Hydrogenation (Reduction) | H2, 10% Pd/C | 3',5'-Diamino-3',5'-dideoxythymidine | lookchem.com |
Protected Derivatives for Oligonucleotide Synthesis
For applications in the synthesis of modified oligonucleotides, the amino groups of 3',5'-diamino-3',5'-dideoxythymidine must be appropriately protected. Furthermore, for incorporation into a growing DNA chain using standard phosphoramidite (B1245037) chemistry, one of the amino groups (or a hydroxyl group if it's a mono-amino derivative) must be prepared as a phosphoramidite building block. nih.govumich.edu
The primary amino groups are typically protected with base-labile groups like trifluoroacetyl (TFA) or fluorenylmethyloxycarbonyl (Fmoc), while the 5'-position (if it's a hydroxyl or the terminal amino group) is often protected with an acid-labile dimethoxytrityl (DMT) group. google.comnih.gov The synthesis of 5'-amino-2',5'-dideoxyribonucleoside-3'-O-phosphoramidites has been developed, providing the necessary building blocks for automated DNA synthesis. nih.gov These protected monomers can be incorporated into oligonucleotides, which, after synthesis, are deprotected to unmask the reactive amino groups for subsequent conjugation to other molecules like fluorophores or metal clusters. nih.gov
Advancements in Synthetic Efficiency and Yield Optimization
A significant improvement in the synthesis of 3',5'-diamino-3',5'-dideoxythymidine, including its D-erythro and D-threo configurations, has been reported. This pathway has been highlighted as being considerably more efficient than earlier methods that involved the introduction of two amino groups into uridine (B1682114) or deoxyribose. researchgate.net The key to this improved efficiency lies in a more direct route that likely involves the conversion of a precursor with appropriately positioned leaving groups to the desired diamino-functionalized thymidine derivative.
Further optimization of synthetic yields often involves the careful selection of reagents and reaction conditions. For instance, the reduction of azido groups to amines is a common step in the synthesis of amino-nucleosides. An efficient method for the reduction of 3'-azido-3'-deoxythymidine and its 5'-protected derivatives to the corresponding 3'-aminothymidine derivatives utilizes a palladium catalyst with ammonium (B1175870) formate (B1220265) as the hydrogen source. nih.gov This catalytic transfer hydrogenation is often preferred due to its mild conditions and high efficiency.
The table below summarizes some of the key advancements in the synthesis of diamino-dideoxythymidine and related compounds, highlighting the improvements in reaction conditions and yields.
| Synthetic Strategy | Key Reagents/Conditions | Reported Yield | Key Advantages |
|---|---|---|---|
| General route to 3',5'-diamino-3',5'-dideoxynucleosides | Applicable to all nucleoside bases | 40% (for adenine (B156593) analogue) | General applicability, good overall yield |
| Reduction of 3'-azido-3'-deoxythymidine | Palladium catalyst, Ammonium formate | High | Mild reaction conditions, efficient reduction |
| Synthesis of cis-3,5-diamino-piperidine (analogous diamino scaffold) | Hydrogenation (H2, Pd/C), Boc protection, Hydrogenation (Rh/C) | Not specified in abstract | Provides insight into diamine synthesis, amenable to parallel synthesis. nih.gov |
Moreover, insights from the synthesis of other diamino compounds, such as 3,5-diamino-piperidine derivatives, have influenced the strategies for preparing 3',5'-diamino-3',5'-dideoxythymidine. nih.gov The methods developed for constructing these analogous diamino scaffolds, including protection and stereoselective reduction steps, can be adapted to the synthesis of the target nucleoside. The use of parallel synthesis techniques in these related fields also offers a promising avenue for rapidly exploring a variety of substituted 3',5'-diamino-3',5'-dideoxythymidine analogues to identify candidates with optimal properties. nih.gov
The stereoselective synthesis of all four diastereomers of related complex molecules, such as β-methoxytyrosine, underscores the capability of modern synthetic chemistry to achieve high levels of stereocontrol, a crucial aspect in the synthesis of specific stereoisomers of 3',5'-diamino-3',5'-dideoxythymidine.
Chemical Derivatization and Functionalization Strategies of 3 ,5 Diamino 3 ,5 Dideoxythymidine
Amine-Directed Chemical Modifications
The primary aliphatic amines at the 3' and 5' positions are nucleophilic and readily accessible for covalent modification. aatbio.com This reactivity is the basis for introducing a variety of functional groups, transforming the simple diamino nucleoside into a versatile building block for more complex molecules.
Introduction of Reporter Groups (e.g., Biotin (B1667282), Fluorophores)
The primary amines of 3',5'-diamino-3',5'-dideoxythymidine are ideal targets for the attachment of reporter groups such as biotin and fluorophores. This functionalization relies on the reaction between the nucleophilic amine and an electrophilic derivative of the reporter molecule.
Biotinylation: The process of covalently attaching biotin to other molecules is a fundamental tool in biotechnology, leveraging the high-affinity interaction between biotin and proteins like avidin (B1170675) or streptavidin. alfa-chemistry.com For labeling 3',5'-diamino-3',5'-dideoxythymidine, amine-reactive biotinylation reagents are employed. The most common of these are N-hydroxysuccinimide (NHS) esters of biotin (Biotin-NHS). alfa-chemistry.combroadpharm.comnih.gov In this reaction, the primary amines at the 3' and 5' positions would act as nucleophiles, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group, effectively tethering the biotin molecule to the nucleoside scaffold. alfa-chemistry.comnih.gov
Fluorophore Labeling: Similar chemistry is used to attach fluorescent dyes, which are essential for applications in bio-imaging and diagnostics. aatbio.combiomol.com A wide array of amine-reactive fluorophores is commercially available, typically as succinimidyl (SE or NHS) esters, isothiocyanates, or sulfonyl chlorides. biomol.combiotium.comucsd.edu
Succinimidyl Esters (SE/NHS): These are the most widely used reagents for labeling with fluorophores. bocascientific.com They react with the primary amines of the diamino-thymidine derivative under mild basic conditions (pH 8.0-9.5) to form stable amide bonds, identical to those formed in biotinylation. aatbio.combiotium.combocascientific.com
Isothiocyanates: These reagents react with primary amines to form a stable thiourea (B124793) linkage. ucsd.edu
Sulfonyl Chlorides: This class of reagents also reacts effectively with primary amines to create stable sulfonamide bonds. ucsd.edu
The dual reactivity of 3',5'-diamino-3',5'-dideoxythymidine allows for the potential introduction of one or two reporter groups, enabling the creation of probes with diverse functionalities.
Formation of Schiff Bases and Diimines
A key amine-directed modification is the formation of Schiff bases (imines). This reaction involves the condensation of the primary amine groups with an aldehyde or ketone. For 3',5'-diamino-3',5'-dideoxythymidine, its two primary amines can react with two equivalents of an aldehyde to form a diimine.
Research has demonstrated the effective synthesis of diimines through the condensation of 3',5'-diamino-3',5'-dideoxythymidine with salicylic (B10762653) aldehydes. alfa-chemistry.combiotium.com This reaction produces a new class of chiral ligands where the diimine functionality is integrated into the nucleoside framework. alfa-chemistry.combiotium.com The formation of these Schiff bases is a critical step in preparing more complex derivatives, such as Salen-type ligands. alfa-chemistry.com
Metal Coordination Chemistry
The modification of the sugar moiety of nucleosides with chelating units enhances their ability to coordinate with metal ions, opening pathways to new chiral ligands and metal complexes. biotium.com The derivatization of 3',5'-diamino-3',5'-dideoxythymidine into diimines provides a scaffold that is perfectly suited for complexation with transition metals.
Synthesis of Salen-Type Ligands
Salen ligands are a class of tetradentate Schiff base ligands, typically synthesized from the condensation of a diamine and two equivalents of salicylaldehyde (B1680747). aatbio.combroadpharm.com By using 3',5'-diamino-3',5'-dideoxythymidine as the diamine component, novel chiral Salen-type ligands have been synthesized. alfa-chemistry.combiotium.com
The synthesis involves the condensation of the diamino nucleoside with substituted salicylic aldehydes. alfa-chemistry.com This creates a tetradentate (N₂O₂) ligand, where the two imine nitrogens and the two phenolic oxygens of the salicylaldehyde moieties are available for coordination with a metal center. alfa-chemistry.combroadpharm.com These nucleoside-based ligands are the first Salen-type complexes with this specific substitution pattern. biotium.com
Formation and Characterization of Transition Metal Complexes (e.g., Copper(II) Complexes)
The Salen-type ligands derived from 3',5'-diamino-3',5'-dideoxythymidine readily form stable, uncharged coordination compounds with transition metal ions, particularly copper(II). alfa-chemistry.combiotium.com The formation of these complexes is typically achieved by reacting the Salen-type ligand with a copper(II) salt, such as copper(II) acetate, in a suitable solvent like THF. broadpharm.com
These copper(II) complexes have been successfully synthesized and characterized. alfa-chemistry.combiotium.com The resulting complexes are stable, demonstrating the viability of using nucleoside derivatives as a scaffold for creating chiral ligands for transition metals. alfa-chemistry.com The characterization of these complexes often involves techniques such as mass spectrometry, electronic spectroscopy, and single-crystal X-ray diffraction to confirm their structure and properties. alfa-chemistry.combroadpharm.com
Coordination Geometry and Ligand Properties
The geometry of the metal center in these complexes is determined by the nature of the ligand and the metal ion. For a copper(II) complex with a Salen-type ligand derived from 3',5'-diamino-3',5'-dideoxyxylothymidine (a stereoisomer), single-crystal X-ray structure analysis revealed a distorted tetrahedral coordination geometry around the copper center. alfa-chemistry.combiotium.com
The flexibility of the ligand, influenced by the link between the imine nitrogens, can affect the coordination sphere. While rigid linkers often enforce a square-planar geometry in Salen complexes, the chiral and more flexible sugar backbone of the nucleoside allows for a distorted, non-planar arrangement. alfa-chemistry.combroadpharm.com In the characterized copper(II) complex, the dihedral angle between the two planes defined by the coordinating atoms (Cu-N-O) was found to be 38.8°, confirming the significant distortion from a planar geometry. alfa-chemistry.com
Table 1: Selected Bond Lengths and Angles for a Copper(II) Complex of a 3',5'-dideoxythymidine-derived Salen-type Ligand alfa-chemistry.com
| Bond/Angle | Atoms | Value |
| Bond Lengths | (Å) | |
| Cu-O2A | 1.890(4) | |
| Cu-O3A | 1.886(4) | |
| Cu-N1A | 1.961(5) | |
| Cu-N2A | 1.956(5) | |
| Bond Angles | (°) | |
| O3A-Cu-O2A | 93.9(2) | |
| O3A-Cu-N1A | 136.2(2) | |
| O2A-Cu-N1A | 93.8(2) | |
| O3A-Cu-N2A | 93.1(2) | |
| O2A-Cu-N2A | 137.9(2) | |
| N2A-Cu-N1A | 104.9(2) | |
| Dihedral Angle | O2A-N1A-Cu / O3A-N2A-Cu | 38.8 |
Data from the single-crystal X-ray structure analysis of 3',5'-bis(3,5-di-tert-butylsalicylaldiminato)-3',5'-dideoxyxylothymidine-copper(II).
Enzymatic Acylation and Regioselectivity of 3',5'-Diamino-3',5'-dideoxythymidine
The chemical modification of nucleoside analogues is a critical area of research for the development of new therapeutic agents. Among the various strategies, enzymatic acylation offers a powerful tool for achieving regioselective derivatization under mild conditions, often with high efficiency and specificity. This section focuses on the enzymatic acylation of 3',5'-diamino-3',5'-dideoxythymidine, with a particular emphasis on the use of lipases and the stereochemical implications of such transformations.
Lipase-Catalyzed Reactions and Substrate Orientation
The enzymatic acylation of 3',5'-diamino-3',5'-dideoxythymidine has been effectively demonstrated using Candida antarctica lipase (B570770) B (CAL-B). This robust enzyme is known for its ability to catalyze acylation reactions with a high degree of regioselectivity. In the case of 3',5'-diamino-3',5'-dideoxythymidine, CAL-B directs the acylation to the less sterically hindered 5'-amino group. nih.gov This preference for the 5'-position is significant, with studies showing that acylation at this site can be favored by a factor of up to 80-fold compared to the 3'-position. nih.gov
Interestingly, the mechanism behind this high regioselectivity appears to differ from that observed with the natural nucleoside, thymidine (B127349). For thymidine, computer modeling suggests that the preferential acylation of the 5'-hydroxyl group is due to the thymine (B56734) base binding in a hydrophobic pocket of the enzyme's active site, which also allows for the formation of stronger hydrogen bonds. nih.gov However, similar modeling for the acylation of the 3'- or 5'-amino groups of 3',5'-diamino-3',5'-dideoxythymidine does not reveal a similar explanation for the observed high regioselectivity when considering a standard substrate orientation. nih.gov
To rationalize the experimental findings, an "inverse substrate orientation" model has been proposed. nih.gov In this model, the acyl chain of the donor binds in the nucleophile pocket of the enzyme's active site, and the nucleoside analogue occupies the space typically held by the acyl chain. This inverse orientation allows the thymine ring of the 5'-acylated intermediate to fit into the hydrophobic pocket, a configuration not possible for the 3'-acylated intermediate. nih.gov Furthermore, this inverse binding mode is stabilized by a weak hydrogen bond between the O-2 carbonyl of the thymine ring and the nucleophilic amine at the 5'-position. nih.gov
Experimental evidence supporting this inverse orientation comes from comparative studies using different acyl donors. When butyryl and the isosteric methoxyacetyl acyl donors were used to acylate thymidine, the reaction rates were similar. nih.gov In contrast, for the acylation of 3',5'-diamino-3',5'-dideoxythymidine, the methoxyacetyl donor reacted four times faster than the butyryl donor. nih.gov This rate enhancement is consistent with the inverse orientation model, where the ether oxygen of the methoxyacetyl group can form a stabilizing hydrogen bond with the nucleophilic amine. nih.gov These findings highlight that even closely related substrates, such as alcohols and amines, may follow different reaction pathways in lipase-catalyzed acylations. nih.gov
Table 1: Comparative Reaction Rates of Acyl Donors with Thymidine and 3',5'-Diamino-3',5'-dideoxythymidine
| Substrate | Acyl Donor | Relative Reaction Rate |
|---|---|---|
| Thymidine | Butyryl | 1 |
| Thymidine | Methoxyacetyl | 1 |
| 3',5'-Diamino-3',5'-dideoxythymidine | Butyryl | 1 |
| 3',5'-Diamino-3',5'-dideoxythymidine | Methoxyacetyl | 4 |
Data derived from studies on the inverse substrate orientation in lipase-catalyzed acylation. nih.gov
Stereochemical Considerations in Derivatization
The stereochemistry of nucleoside analogues is paramount to their biological activity. While the enzymatic acylation of 3',5'-diamino-3',5'-dideoxythymidine has been explored for its regioselectivity, specific studies on the stereochemical aspects of its derivatization are not extensively documented in the available literature. However, the known stereoselectivity of lipases, particularly CAL-B, in reactions with other chiral compounds provides a basis for considering the potential stereochemical outcomes.
Lipases are well-regarded for their ability to perform kinetic resolutions of racemic mixtures, where one enantiomer is preferentially acylated, leaving the other in its unreacted form. nih.govmdpi.com This enantiospecificity is a hallmark of many lipase-catalyzed reactions. For instance, CAL-B exhibits excellent stereoselectivity in the acetylation of secondary alcohols, often favoring the (R)-enantiomer. The stereoselectivity of these enzymes is influenced by the structure of the substrate and its interaction with the enzyme's active site.
Given the inherent chirality of the 3',5'-diamino-3',5'-dideoxythymidine molecule, it is plausible that a lipase like CAL-B could exhibit stereoselectivity if presented with a racemic mixture of this substrate. The enzyme's active site could potentially differentiate between the enantiomers, leading to the selective acylation of one over the other. This would be a valuable strategy for the preparation of enantiomerically pure derivatives, which are often required for pharmacological studies.
The derivatization process itself, specifically the acylation of the amino groups, does not introduce new stereocenters at the sugar moiety. The existing stereochemistry of the nucleoside analogue is maintained. However, if a chiral acyl donor were to be used, the reaction could lead to the formation of diastereomers. In such cases, the stereoselectivity of the lipase would be crucial in determining the diastereomeric ratio of the product.
While direct experimental data on the stereoselective derivatization of 3',5'-diamino-3',5'-dideoxythymidine is lacking, the extensive research on the stereoselective capabilities of lipases suggests that this is a promising area for future investigation. The ability to control both the regioselectivity and stereoselectivity of the derivatization would provide a powerful synthetic route to novel and potentially bioactive compounds based on the 3',5'-diamino-3',5'-dideoxythymidine scaffold.
Enzymatic Recognition and Mechanistic Insights with 3 ,5 Diamino 3 ,5 Dideoxythymidine Analogues
Interaction with Deoxynucleoside Kinases (e.g., Thymidine (B127349) Kinase)
Deoxynucleoside kinases are crucial enzymes that catalyze the phosphorylation of deoxynucleosides to their monophosphate forms, a rate-limiting step in the salvage pathway for DNA synthesis. nih.govnih.gov The interaction of modified nucleosides like 3',5'-di-AdThd with these kinases, particularly thymidine kinase (TK), reveals specific structural requirements for both substrate binding and regulatory control.
Thymidine kinase possesses both a catalytic site for phosphorylation and a distinct allosteric regulatory site. The binding of the end-product, deoxythymidine triphosphate (dTTP), to this regulatory site induces a conformational change that inhibits the enzyme's catalytic activity. nih.gov Analogues like 3',5'-di-AdThd, which cannot be phosphorylated due to the absence of the 5'-hydroxyl group, can still interact with the enzyme.
Research on a variety of substituted deoxyuridine derivatives has shown that modifications at the 3'- and 5'-positions are critical in defining the nature of the interaction with thymidine kinase. nih.gov While compounds with a 5'-hydroxyl group typically act as substrates, those with modifications at this position, such as an amino group, can function as inhibitors or modulators. nih.gov For instance, in the absence of the feedback inhibitor dTTP, a related analogue, 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd), acts as a competitive inhibitor of thymidine kinase with a measured inhibitory constant (Ki). nih.gov This suggests that these amino-modified nucleosides can occupy the enzyme's active or regulatory sites, competing with the natural substrate.
A significant feature of certain amino-nucleoside analogues is their ability to counteract the feedback inhibition exerted by dTTP. nih.govnih.gov This phenomenon, known as antagonism of feedback inhibition, effectively "deinhibits" the enzyme. Studies on cytoplasmic thymidine kinase purified from a human colon carcinoma cell line (HCT 116) demonstrated that 3',5'-di-AdThd, along with the 3'-amino derivative (3'-AdThd), is an effective antagonist of this feedback inhibition. nih.gov
Although these diamino and 3'-amino analogues were found to be considerably less potent than their 5'-amino counterparts (like 5'-amino-2'-5'-dideoxythymidine, or 5'-AdThd), they were nevertheless able to stimulate thymidine kinase activity in the presence of the inhibitory dTTP. nih.gov The mechanism involves the analogue binding to the allosteric site, preventing or reversing the inhibitory conformational change induced by dTTP, thereby restoring the enzyme's ability to phosphorylate its natural substrates. nih.govnih.gov This interaction underscores the distinct structural determinants for binding to the regulatory site versus the catalytic site and highlights how specific modifications can convert a molecule into a regulatory antagonist.
Table 1: Interaction of Selected Deoxyuridine Derivatives with Thymidine Kinase
| Compound | Primary Interaction Type | Potency as Feedback Antagonist | Reference |
|---|---|---|---|
| 5'-amino-2'-5'-dideoxythymidine (5'-AdThd) | Potent Antagonist of Feedback Inhibition | High | nih.gov |
| 3'-amino-3'-dideoxythymidine (3'-AdThd) | Antagonist of Feedback Inhibition | Less potent than 5'-AdThd | nih.gov |
| 3',5'-diamino-3',5'-dideoxythymidine (3',5'-di-AdThd) | Antagonist of Feedback Inhibition | Less potent than 5'-AdThd | nih.gov |
| 5-iodo-5'-amino-2',5'-dideoxyuridine (AIdUrd) | Antagonist of Feedback Inhibition / Competitive Inhibitor | High | nih.gov |
| 2'-deoxythymidine (dThd) | Substrate / Precursor to Feedback Inhibitor (dTTP) | Not an antagonist | nih.gov |
Impact on DNA Polymerase Activity and Nucleic Acid Elongation
Once a nucleoside is phosphorylated to its triphosphate form, its primary role is to serve as a building block for DNA polymerases during nucleic acid synthesis. The structural integrity of the sugar, particularly the presence of a 3'-hydroxyl group, is paramount for this process.
DNA polymerases catalyze the formation of a phosphodiester bond between the 5'-phosphate of an incoming deoxynucleoside triphosphate (dNTP) and the 3'-hydroxyl group of the growing DNA strand. youtube.com The absence of this 3'-hydroxyl group makes further chain elongation impossible. mdpi.comuni-regensburg.de
Nucleoside analogues that lack the 3'-hydroxyl group, such as 3',5'-di-AdThd, are archetypal chain terminators. mdpi.com If 3',5'-di-AdThd were to be metabolically converted to its 5'-triphosphate form, its incorporation into a DNA strand by a polymerase would immediately halt further synthesis. mdpi.comuni-regensburg.de This mechanism is the cornerstone of the Sanger DNA sequencing method and the therapeutic action of many antiviral drugs. uni-regensburg.de The polymerase incorporates the analogue opposite its complementary base in the template strand, but the modified 3'-end of the newly formed chain presents no nucleophile for the next incoming dNTP, resulting in irreversible termination. researchgate.net The monophosphate of the related compound 3'-amino-3'-deoxythymidine (B22303) (AMT) has also been shown to be a potent inhibitor of the 3' to 5' exonuclease proofreading activity of calf thymus DNA polymerase delta, which could further impact DNA replication and repair. nih.gov
Nuclease Resistance and Stability of Modified Oligonucleotides
The susceptibility of oligonucleotides to degradation by cellular nucleases is a major obstacle for their use as therapeutic agents. nih.govidtdna.com Nucleases, which cleave the phosphodiester backbone of nucleic acids, are highly specific enzymes. Modifying the structure of the oligonucleotide backbone can sterically or electrostatically hinder nuclease binding and catalysis.
Introducing amino groups at the 3' and/or 5' positions, as in 3',5'-di-AdThd, can significantly enhance the stability of an oligonucleotide. nih.govnih.gov At physiological pH, these amino groups are protonated, introducing positive charges into the oligoanionic phosphate (B84403) backbone. This results in a 'chimeric' zwitterionic structure that can disrupt the recognition patterns of nucleases, which are adapted to the uniformly negative charge of native DNA. nih.gov Research on oligonucleotides containing a related modification, 5'-amino-5'-deoxy-5'-hydroxymethylthymidine, confirmed that they possess higher resistance to nuclease degradation compared to their unmodified counterparts. nih.gov This increased stability is a critical attribute, as resistance to both 3'- and 5'-exonucleases is essential for the biological activity of antisense oligonucleotides and other nucleic acid-based tools. nih.govidtdna.com
Table 2: Conceptual Comparison of Nuclease Resistance in Modified Oligonucleotides
| Oligonucleotide Type | Modification | Mechanism of Resistance | Relative Stability | Reference |
|---|---|---|---|---|
| Unmodified DNA | None | None | Low | idtdna.com |
| Phosphorothioate (PS) DNA | Replacement of a non-bridging oxygen with sulfur | Altered backbone chemistry interferes with enzyme active site | Moderate to High | idtdna.comsynoligo.comnih.gov |
| Amino-Modified DNA (e.g., with 3',5'-di-AdThd) | Replacement of hydroxyls with amino groups | Introduction of cationic charges disrupts electrostatic recognition by nucleases | High | nih.govnih.gov |
| 2'-O-Methyl (2'OMe) RNA | Methyl group at the 2'-hydroxyl position | Steric hindrance in the minor groove | High (vs. endonucleases) | idtdna.com |
Broader Implications for Enzyme-Substrate Recognition in Nucleic Acid Metabolism
The study of analogues like 3',5'-di-AdThd provides fundamental insights into the principles of molecular recognition by enzymes that process nucleic acids. The interactions are highly specific, relying on a precise geometric and electronic complementarity between the substrate and the enzyme's active site. harvard.edunih.gov
The case of thymidine kinase demonstrates that an enzyme can possess distinct sites for catalytic activity and allosteric regulation, and that a single molecule's function can be switched from substrate to regulator by modifying specific functional groups. nih.gov The strict requirement of DNA polymerase for a 3'-hydroxyl group for chain elongation highlights how this enzyme has evolved to ensure the processive and accurate replication of genetic material, rejecting any substrate that would terminate the process. youtube.comuni-regensburg.de
Biophysical and Structural Characterization Methodologies
Spectroscopic Analysis of 3',5'-Diamino-3',5'-dideoxythymidine and its Derivatives
Spectroscopic methods are fundamental tools for the characterization of 3',5'-diamino-3',5'-dideoxythymidine, offering detailed information about its atomic composition, bonding, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 3',5'-diamino-3',5'-dideoxythymidine and its derivatives. researchgate.net It provides data on the chemical environment of individual nuclei (chemical shift), the number of nuclei (integration), and the connectivity between them (coupling constants). core.ac.uk
One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, are used to identify the different proton and carbon environments within the molecule. For instance, in diamine derivatives, the chemical shifts of the amino group protons can be observed and distinguished based on their molecular environment. researchgate.net
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the complete bonding framework of the molecule. researchgate.net The absolute configuration of the sugar moiety in derivatives of 3',5'-diamino-3',5'-dideoxythymidine has been confirmed through the analysis of three-bond ¹H-¹H spin-spin coupling constants (³J values). beilstein-journals.org These J-values are dependent on the dihedral angle between coupled protons, allowing for the determination of their relative stereochemistry. core.ac.uk For example, a conformational analysis of related 3'-deoxy-3'-aminodiethanol thymidine (B127349) analogues was established using 1D and 2D ¹H and ¹³C NMR. researchgate.net
Table 1: Representative ¹H NMR Data for a Nucleoside Scaffold
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Information Provided |
|---|---|---|---|---|
| H1' | 6.0 - 6.5 | t | ~6-8 | Anomeric proton, confirms β-glycosidic bond |
| H2'a, H2'b | 2.0 - 3.0 | m | - | Protons on the deoxyribose sugar ring |
| H3' | 4.0 - 4.5 | m | - | Position of amino substitution |
| H4' | 3.5 - 4.0 | m | - | Sugar ring proton |
| H5'a, H5'b | 2.5 - 3.5 | m | - | Position of amino substitution |
| H6 (Thymine) | 7.5 - 8.0 | s | - | Thymine (B56734) base proton |
| CH₃ (Thymine) | 1.8 - 2.0 | s | - | Methyl group on thymine base |
Note: This table is representative and actual values can vary based on solvent and specific molecular structure.
Crystallographic Studies of Metal Complexes and Nucleoside Ligands
X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in their solid, crystalline state. researchgate.net This technique has been successfully applied to derivatives of 3',5'-diamino-3',5'-dideoxythymidine, particularly its metal complexes.
The regio- and stereospecific replacement of hydroxyl groups with chelating units, such as those derived from the diamino compound, enhances the complexation ability of the nucleoside. beilstein-journals.org A notable example is the single-crystal X-ray structure analysis of a copper(II) complex with a Schiff base ligand derived from 3',5'-diamino-3',5'-dideoxyxylothymidine. beilstein-journals.org The analysis revealed that the copper center is coordinated by the sugar part of the molecule, adopting a distorted tetrahedral coordination geometry. beilstein-journals.org The dihedral angle between the two planes defined by the coordinating atoms around the copper center was found to be 38.8°. beilstein-journals.org Such studies are crucial as they confirm the ability of these modified nucleosides to act as chiral ligands for transition metals. beilstein-journals.org
Table 2: Crystallographic Data for a Copper(II) Complex of a 3',5'-Dideoxythymidine Derivative
| Parameter | Finding | Source |
|---|---|---|
| Metal Center | Copper(II) | beilstein-journals.org |
| Ligand Type | Salen-type Schiff base | beilstein-journals.org |
| Coordination Geometry | Distorted Tetrahedral | beilstein-journals.org |
| Key Dihedral Angle | 38.8° | beilstein-journals.org |
Computational Approaches in Understanding Molecular Interactions
Computational modeling and simulation provide powerful tools to complement experimental data, offering dynamic insights into molecular structure and interactions at an atomic level.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov This method can be applied to understand how 3',5'-diamino-3',5'-dideoxythymidine or its derivatives might interact with target enzymes. For example, in a study of the related inhibitor thymidine 3',5'-diphosphate, NMR data, including intermolecular Nuclear Overhauser Effects (NOEs), were used to dock the ligand into the X-ray structure of staphylococcal nuclease. nih.gov This combined NMR and computational approach allowed for the determination of the precise conformation of the bound inhibitor, including the glycosidic bond angle (χ) and the conformation around various rotatable bonds. nih.gov Similar methodologies could be used to model the binding of 3',5'-diamino-3',5'-dideoxythymidine to its biological targets, providing a rational basis for its mechanism of action.
Computational analysis is a key tool for investigating the conformational landscape of the sugar moiety. researchgate.net Molecular dynamics simulations can be used to explore the rapid interconversion between different sugar puckers in solution. researchgate.net For related thymidine analogues where the 3'-hydroxyl is replaced by an amino-containing function, a marked preference for the N-type (C3'-endo) sugar pucker has been observed through conformational analysis. researchgate.net This preference can be influenced by the nature of the substituents on the sugar ring. researchgate.net Molecular simulations have also been used to show that forming bicyclic structures with the sugar moiety can lock it into a restricted N-type conformation. researchgate.net
Table 3: Sugar Pucker Conformations in Nucleosides
| Conformation | Description | Associated Nucleic Acid Form | Key Displaced Atom |
|---|---|---|---|
| N (North) | C3'-endo | A-form RNA | C3' atom is displaced on the same side as the C5' atom |
| S (South) | C2'-endo | B-form DNA | C2' atom is displaced on the same side as the C5' atom |
Applications As Molecular Probes and Building Blocks in Advanced Chemical Biology Systems
Incorporation into Oligonucleotides via Phosphoramidite (B1245037) Chemistry
The cornerstone of modern DNA synthesis is phosphoramidite chemistry, a method that builds DNA strands in a 3'-to-5' direction on a solid support. sigmaaldrich.combiolytic.com The process involves a four-step cycle for each nucleotide added: detritylation, coupling, capping, and oxidation. sigmaaldrich.combiolytic.com To be incorporated into a growing oligonucleotide chain using this automated, cyclical process, a modified nucleoside like 3',5'-diamino-3',5'-dideoxythymidine must first be converted into a phosphoramidite derivative. nih.govnih.gov
For the 5'-amino group, a common strategy involves protecting it with a base-labile group like the 9-fluorenylmethoxycarbonyl (Fmoc) group. nih.gov The 3'-amino group would then be reacted to create the reactive phosphoramidite moiety required for the coupling step in the synthesis cycle. nih.gov The primary 5'-hydroxyl group in natural nucleosides is typically protected with a 4,4'-dimethoxytrityl (DMT) group, which is removed at the start of each cycle. sigmaaldrich.com In the case of an amino-modified nucleoside, analogous protection strategies are employed for the amino groups to ensure the correct sequence of reactions. nih.govnih.gov
The synthesis of oligonucleotides with a primary amino group at the 5'-terminus is a well-established technique that provides a site for post-synthesis conjugation. nih.gov This is achieved by using a phosphoramidite building block of a 5'-amino-5'-deoxynucleoside in the final coupling step of solid-phase synthesis. nih.gov Synthetic routes have been developed to produce the necessary protected 5'-amino-2',5'-dideoxyribonucleoside-3'-O-phosphoramidites for all four standard DNA bases. nih.gov
Once the oligonucleotide chain is assembled, cleaved from the solid support, and deprotected, the result is a synthetic DNA molecule with a reactive primary amine at its 5' end. This terminal amino group is significantly more reactive than the hydroxyl groups of the nucleobases, allowing for specific and efficient labeling. nih.gov These 5'-amino-modified oligonucleotides can be coupled to a wide variety of molecules, including:
Fluorophores for detection in fluorescence microscopy or sequencing. nih.gov
Biotin (B1667282) derivatives for affinity purification. nih.gov
Metal cluster derivatives for electron microscopy studies. nih.gov
| Attached Molecule | Purpose/Application | Reference |
|---|---|---|
| Fluorophores | Fluorescence-based detection, imaging, and sequencing | nih.gov |
| Biotin | Affinity capture, purification, and immobilization | nih.gov |
| Metal Clusters (e.g., Tetrairidium) | High-resolution structural analysis by electron microscopy | nih.gov |
| Peptides | Studying DNA-peptide interactions, creating novel bioconjugates | nih.gov |
Utility in DNA-Protein Interaction Studies
Modified oligonucleotides containing amino-functionalized nucleosides are valuable tools for investigating the intricate interactions between DNA and proteins. The ability to attach specific labels or cross-linking agents to the oligonucleotide allows researchers to probe the structural and functional aspects of these complexes. nih.govhorizondiscovery.com
A notable example involved the use of a 5'-amino-modified oligodeoxyribonucleotide, specifically 5'-amino-d[CCGATATCGG]. nih.gov This oligonucleotide was derivatized with a tetrairidium cluster and then co-crystallized with the restriction enzyme EcoRV. nih.gov The high electron density of the metal cluster makes it visible in electron microscopy, enabling the researchers to map the location of the DNA's 5'-end within the DNA-protein complex. nih.gov
Furthermore, nucleoside analogues can act as inhibitors of DNA polymerases, providing insights into the enzymes' mechanisms. nih.govnih.gov The presence of a 3'-amino group, instead of a 3'-hydroxyl group, on a nucleoside triphosphate prevents the formation of a phosphodiester bond, thereby terminating DNA chain elongation. nih.gov Studying the efficiency with which different DNA polymerases incorporate these modified nucleotides helps to characterize the enzymes' active sites and substrate specificities. nih.govnih.gov For instance, 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates have been shown to be effective inhibitors of DNA polymerase I and DNA polymerase beta. nih.gov
Development of Affinity Capture Systems (e.g., Affinity Columns)
The specific and robust interaction between biotin and streptavidin is widely exploited in biotechnology for affinity capture. Oligonucleotides functionalized with a 5'-amino group are readily conjugated with activated biotin derivatives, such as biotin-NHS esters. nih.govglenresearch.com
These biotinylated oligonucleotides can then be used to create powerful affinity capture systems:
Affinity Columns/Beads: The biotin-labeled oligonucleotide can be immobilized on a solid support (e.g., agarose (B213101) beads, magnetic beads, or a column) that is coated with streptavidin. This setup can be used to isolate and purify specific DNA-binding proteins from a complex cellular extract.
Pull-Down Assays: In this technique, the biotinylated oligonucleotide is used as a "bait" to capture its target protein from a solution. The entire complex is then "pulled down" using streptavidin-coated beads, separated, and the bound protein can be identified.
The use of click chemistry, where an alkyne-modified nucleoside is incorporated into the DNA and later "clicked" to an azide-tagged biotin molecule, has been shown to produce exceptionally pure and efficiently labeled oligonucleotides for these applications. glenresearch.com
Functionalized Nucleosides in Nucleic Acid Sequencing Methodologies
The termination of DNA synthesis is the fundamental principle behind the Sanger sequencing method. nih.gov This technique relies on the incorporation of dideoxynucleoside triphosphates (ddNTPs), which lack the 3'-hydroxyl group necessary for chain extension. trilinkbiotech.com Nucleoside analogues with modifications at the 3' position, such as a 3'-amino group, function similarly as chain terminators. nih.gov
It has been demonstrated that 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphates (with adenine (B156593), guanine, cytosine, or thymine (B56734) bases) are effective chain terminators for DNA synthesis catalyzed by various DNA polymerases. nih.gov Their ability to be incorporated into the 3'-terminus of a growing DNA strand and halt further elongation makes them suitable for use as terminators in polymerization-based DNA sequencing. nih.gov
Another related application is the generation of a sequence ladder through site-specific cleavage. nih.gov In this method, a 5'-amino analog of a nucleotide is partially substituted for its natural counterpart during a polymerase reaction. nih.gov This results in a DNA molecule where the analog is statistically distributed at each corresponding site. Subsequent chemical cleavage specifically at the modified sites generates a set of fragments of different lengths, which can be separated by gel electrophoresis to determine the DNA sequence. nih.gov
| Modified Nucleoside Type | Role in Sequencing | Mechanism | Reference |
|---|---|---|---|
| 2',3'-dideoxy-3'-aminonucleoside 5'-triphosphate | Chain Terminator | Incorporated by DNA polymerase; the 3'-amino group prevents further phosphodiester bond formation. | nih.gov |
| 3'-thioamido-modified 3'-deoxythymidine-5'-triphosphate | Chain Terminator | Functions as a terminator in Sanger-DNA sequencing. | nih.gov |
| 5'-amino-2',5'-dideoxynucleoside triphosphate | Sequencing by Cleavage | Partial incorporation into a DNA strand followed by site-specific chemical cleavage at the modified base. | nih.gov |
| 2',3'-dideoxythymidine 5'-triphosphate (ddTTP) | Chain Terminator | Classic Sanger sequencing terminator, lacks a 3'-OH group. | nih.govtrilinkbiotech.com |
Design of Modified Nucleic Acid Constructs for Structural and Functional Investigations
The introduction of modified nucleosides like 3',5'-diamino-3',5'-dideoxythymidine into DNA or RNA strands allows for the creation of constructs with tailored properties to investigate complex biological questions. nih.govacs.org These modifications can introduce new functionalities, stabilize specific structures, or act as probes for structural analysis. glenresearch.comnih.gov
The amino groups on 3',5'-diamino-3',5'-dideoxythymidine can serve as attachment points for a wide range of moieties. For example, attaching cross-linking agents can help identify molecules that interact with a specific region of a nucleic acid. Halogenated nucleosides, for instance, are used to crosslink oligonucleotides to proteins for structural studies. horizondiscovery.com
Furthermore, modified constructs are essential for high-resolution structural studies. As mentioned previously, the attachment of a heavy-atom cluster, like a tetrairidium cluster, to a 5'-amino-modified oligonucleotide provided a crucial reference point for determining the structure of a DNA-protein complex using electron microscopy. nih.gov Such approaches are vital for understanding the molecular architecture of the machinery that governs the expression and maintenance of genetic information. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways for Derivatization
The dual amino functionalities of Thymidine (B127349), 3',5'-diamino-3',5'-dideoxy- serve as versatile handles for a multitude of chemical transformations, most notably amide bond formation. nih.govunimi.itresearchgate.netunimib.itnih.gov The synthesis of this diamino nucleoside has been achieved, providing a crucial intermediate for further derivatization. researchgate.net Future research is poised to explore a variety of novel synthetic pathways to create a diverse library of derivatives.
One promising direction is the regioselective modification of the 3' and 5' amino groups. The synthesis of a 5'-Fmoc-protected version of the compound is a critical step in this direction, allowing for the selective derivatization of the 3'-amino group, followed by deprotection and subsequent modification of the 5'-amino group. This approach would enable the creation of bifunctional molecules with distinct functionalities at either end of the sugar moiety.
Furthermore, the synthesis of analogs with different linkers and functional groups attached to the amino moieties is a key area of interest. For instance, the synthesis of (E)-3',5'-diamino-5-(2-bromovinyl)-2',3',5'-trideoxyuridine, a related diamino nucleoside, highlights the feasibility of introducing modifications at the nucleobase in conjunction with the diamino sugar. nih.gov The development of efficient, scalable synthetic routes to a wide range of these derivatives will be crucial for their evaluation in various biological systems.
The table below summarizes a potential synthetic approach for the derivatization of Thymidine, 3',5'-diamino-3',5'-dideoxy-.
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Synthesis of Diamino Precursor | Not specified in detail in the provided context, but would involve conversion of a starting thymidine derivative to the 3',5'-diazido compound followed by reduction. researchgate.netnih.gov | Thymidine, 3',5'-diamino-3',5'-dideoxy- |
| 2 | Selective 5'-Protection | Fmoc-Cl or Fmoc-OSu, base | 3'-amino-5'-Fmoc-amino-3',5'-dideoxythymidine |
| 3 | 3'-Derivatization (e.g., Acylation) | Carboxylic acid, coupling agent (e.g., HATU, HBTU) | 3'-(N-acyl)-amino-5'-Fmoc-amino-3',5'-dideoxythymidine |
| 4 | 5'-Deprotection | Piperidine in DMF | 3'-(N-acyl)-amino-5'-amino-3',5'-dideoxythymidine |
| 5 | 5'-Derivatization (e.g., Fluorescent Labeling) | Amine-reactive fluorescent dye (e.g., NHS ester) | 3'-(N-acyl)-amino-5'-(N-fluorescently labeled)-amino-3',5'-dideoxythymidine nih.gov |
Advanced Derivatization for Enhanced Specificity in Molecular Interactions
The primary amino groups of Thymidine, 3',5'-diamino-3',5'-dideoxy- offer significant opportunities for creating derivatives with enhanced specificity for biological targets, such as nucleic acids and proteins. The introduction of specific side chains can modulate the binding affinity and selectivity of the molecule.
One exciting avenue is the development of derivatives that can recognize and bind to specific RNA structures. The cis-1,3-diamine configuration present in related scaffolds, such as 3,5-diamino-piperidine, has been shown to be crucial for RNA recognition, mimicking the binding of aminoglycoside antibiotics to ribosomal RNA. nih.govucsd.edu By attaching various recognition elements to the amino groups of the thymidine analog, it may be possible to create probes or therapeutic agents that target specific viral or cellular RNAs.
Another area of exploration is the synthesis of fluorescently labeled derivatives to act as probes for detecting specific DNA or RNA sequences. nih.gov The amino groups can be readily conjugated to a wide range of fluorophores. nih.gov Such probes could be used in various molecular biology techniques, including fluorescence in situ hybridization (FISH) and real-time PCR.
The incorporation of these diamino nucleosides into oligonucleotides can also lead to duplexes with altered stability and binding properties. The introduction of a 1,2-diamino side chain at the 3N position of thymine (B56734) has been shown to stabilize DNA duplexes in the presence of certain metal ions. nih.gov While the amino groups in the subject compound are on the sugar moiety, their derivatization could similarly influence duplex stability and recognition.
High-Resolution Structural Studies of Enzyme-Analog Complexes
To date, high-resolution structural information on Thymidine, 3',5'-diamino-3',5'-dideoxy- complexed with a biological macromolecule is lacking. Such studies are crucial for understanding the molecular basis of its biological activity and for guiding the design of more potent and specific derivatives. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for obtaining this information.
While a crystal structure of a palladium complex of the diamino nucleoside has been reported, this does not provide insight into its interactions with biological targets. researchgate.net Future research should focus on obtaining crystal structures or NMR solution structures of the triphosphate form of the compound in complex with DNA polymerases or reverse transcriptases. These studies would reveal the precise binding mode and the key interactions that contribute to its inhibitory activity.
The table below outlines the types of structural data that are needed for a comprehensive understanding of this compound.
| Technique | Sample | Information Gained |
| X-ray Crystallography | Thymidine, 3',5'-diamino-3',5'-dideoxy- triphosphate in complex with a DNA polymerase | Atomic-resolution structure of the binding pocket, key protein-ligand interactions, mechanism of inhibition. |
| NMR Spectroscopy | Thymidine, 3',5'-diamino-3',5'-dideoxy- triphosphate | Solution conformation of the free nucleotide. |
| NMR Spectroscopy | Oligonucleotide containing Thymidine, 3',5'-diamino-3',5'-dideoxy- | Impact of the modification on DNA/RNA duplex structure and dynamics. nih.gov |
Integration into Complex in vitro Biological Systems for Mechanistic Elucidation
The potential of Thymidine, 3',5'-diamino-3',5'-dideoxy- as a biological tool or therapeutic agent can be further explored by integrating it into more complex in vitro systems. While a related uridine (B1682114) analog showed no antiviral activity, the thymidine analog may have different properties. nih.gov
A key area of investigation is the ability of the 5'-triphosphate derivative of the compound to act as a chain terminator in DNA synthesis. Dideoxynucleotides and their 3'-amino-analogs are well-established inhibitors of DNA polymerases and reverse transcriptases. nih.govnih.govcapes.gov.brwikipedia.orgmdpi.comtrilinkbiotech.commedchemexpress.comnih.gov In vitro assays using purified enzymes and defined DNA templates can be used to determine the inhibitory potency (Ki) and the mechanism of action of the triphosphate form of the diamino nucleoside. Such studies can also assess its selectivity for viral versus host cell polymerases.
Furthermore, the compound can be used as a probe to study DNA replication and repair in cell-free extracts or permeabilized cells. nih.gov By incorporating a detectable tag (e.g., a fluorophore or biotin) onto one of the amino groups, it would be possible to track the synthesis of new DNA strands in these complex systems. This approach would provide valuable insights into the dynamics of DNA metabolism.
Cell-free protein synthesis systems also represent a platform where derivatives of this compound could be utilized. For instance, if the diamino nucleoside is incorporated into an mRNA template, it could potentially stall the ribosome at that position, allowing for the study of translational pausing and ribosome dynamics.
Theoretical and Computational Refinements for Predictive Modeling
Computational methods, including molecular dynamics (MD) simulations and quantum chemical calculations, can provide valuable insights into the properties and interactions of Thymidine, 3',5'-diamino-3',5'-dideoxy- and its derivatives. These theoretical approaches can complement experimental studies and aid in the rational design of new compounds with desired properties.
MD simulations can be used to model the behavior of the diamino nucleoside when it is part of a DNA duplex. mdpi.comnih.gov These simulations can predict how the modification affects the local and global structure of the DNA, as well as its flexibility and interactions with water and ions. This information is crucial for understanding how the modification might be recognized by DNA-binding proteins.
Quantum chemical calculations can be employed to study the electronic properties of the compound and its derivatives. nih.gov These calculations can provide information on the charge distribution, bond energies, and reactivity of the molecule, which can help to explain its chemical behavior and interactions with other molecules. For example, such calculations could be used to predict the pKa values of the amino groups, which is important for understanding their protonation state at physiological pH.
By combining theoretical predictions with experimental data, a more complete picture of the structure-activity relationships of this class of compounds can be developed. This integrated approach will be essential for the future development of novel probes and therapeutic agents based on the Thymidine, 3',5'-diamino-3',5'-dideoxy- scaffold.
Q & A
Q. What are the established synthetic routes for 3',5'-diamino-3',5'-dideoxythymidine, and what are the key reaction conditions?
The synthesis involves starting with thymidine and proceeding through sequential modifications. Key steps include:
- Methanesulfonylation : Thymidine is treated with methanesulfonyl chloride in pyridine to introduce mesyl groups at the 3' and 5' positions, achieving an 86% yield .
- Nucleophilic substitution : The mesylated intermediate undergoes substitution with sodium nitrite or lithium nitrite. For ribo-configuration derivatives, lithium nitrite at elevated temperatures (50–60°C) in DMF reduces reaction time (2–3 hours) and improves yields (80%) compared to sodium nitrite .
- Reduction : Azide intermediates are reduced using hydrogenation (Pd/C catalyst) or Staudinger reactions to yield the final diamino product .
Q. How can the absolute configuration of 3',5'-diamino-3',5'-dideoxythymidine derivatives be confirmed experimentally?
- NMR analysis : The absolute configuration is determined using - spin-spin coupling constants (). For example, ribo-configuration derivatives exhibit distinct values (e.g., 3.2 Hz for H1'-H2'), while xylo-configuration derivatives show different patterns (e.g., 1.8 Hz) .
- X-ray crystallography : Single-crystal X-ray diffraction resolves the stereochemistry of copper(II) complexes derived from these ligands, confirming tetrahedral coordination geometry .
Q. What analytical techniques are critical for characterizing the purity and structural integrity of 3',5'-diamino-3',5'-dideoxythymidine?
- High-resolution mass spectrometry (HR-MS) and HPLC validate molecular weight and purity.
- FT-IR spectroscopy identifies functional groups (e.g., NH stretches at ~3300 cm).
- Elemental analysis ensures stoichiometric consistency .
Advanced Research Questions
Q. How do 3',5'-diamino-3',5'-dideoxythymidine derivatives function as ligands in transition metal complexes, and what are their structural implications?
These derivatives form salen-type ligands when condensed with salicylaldehydes. Key findings include:
- Copper(II) coordination : The ligands bind Cu(II) in a distorted tetrahedral geometry, as confirmed by X-ray crystallography. The coordination involves the imine nitrogen and phenolic oxygen atoms .
- Chiral induction : The ribo- and xylo-configurations impart chirality to the complexes, making them potential catalysts for asymmetric synthesis .
Q. What methodological approaches are used to evaluate the inhibitory effects of 3',5'-diamino-3',5'-dideoxythymidine analogs on DNA polymerases?
- Chain termination assays : Triphosphate derivatives (e.g., 3'-dideoxy-3'-aminonucleoside 5'-triphosphates) are incorporated into DNA primers, blocking elongation due to the absence of a 3'-OH group. This is monitored via gel electrophoresis or real-time fluorescence .
- Comparative studies : These analogs exhibit higher inhibitory potency against DNA polymerases (e.g., Pol I and Pol α) than arabinonucleoside or standard dideoxynucleotide terminators .
Q. How does the stereochemical configuration (ribo vs xylo) of 3',5'-diamino-3',5'-dideoxythymidine influence its reactivity and applications in asymmetric synthesis?
- Synthesis efficiency : Ribo-configuration derivatives are synthesized in 3 steps (80% yield), while xylo-configuration requires 4 steps (lower yields due to steric hindrance) .
- Metal coordination : Ribo-configured ligands form more stable Cu(II) complexes, whereas xylo-derivatives show altered electronic properties due to spatial arrangement .
Q. In what ways do 3',5'-diamino-3',5'-dideoxythymidine derivatives compare to traditional dideoxy nucleosides in sequencing applications?
- Enhanced termination : The 3'-NH group in these analogs increases hydrogen bonding with DNA polymerase active sites, improving termination efficiency compared to 2',3'-dideoxy analogs .
- Compatibility with Sanger sequencing : While traditional dideoxynucleotides require four separate reactions, these derivatives could enable single-reaction multiplexing due to their unique termination signals .
Data Contradictions and Resolutions
- Stereochemical stability : Early studies suggested ribo-configuration ligands are unstable in aqueous media, but NMR and X-ray data confirm their robustness under controlled pH (5–7) .
- Inhibitory potency : Some reports claim 3'-amino derivatives are less effective than arabinonucleosides, but kinetic assays demonstrate superior values (0.5 µM vs 2.1 µM for arabinocytidine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
